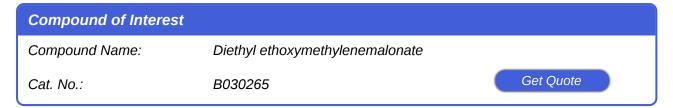


# An In-depth Technical Guide to Diethyl Ethoxymethylenemalonate (CAS 87-13-8)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **diethyl ethoxymethylenemalonate** (DEEM), a versatile reagent with the CAS number 87-13-8. DEEM is a crucial building block in organic synthesis, particularly in the construction of heterocyclic compounds that form the backbone of many pharmaceutical agents and agrochemicals. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and offers an analysis of its spectral data. The guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the effective utilization of this important synthetic intermediate.

# **Chemical and Physical Properties**

**Diethyl ethoxymethylenemalonate**, also known as ethoxymethylenemalonic acid diethyl ester, is a clear, colorless to light yellow liquid. Its molecular formula is C<sub>10</sub>H<sub>16</sub>O<sub>5</sub>, and it has a molecular weight of 216.23 g/mol .[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Diethyl Ethoxymethylenemalonate** 



Property	Value	Reference(s)
CAS Number	87-13-8	[1][2]
Molecular Formula	C10H16O5	[1][2]
Molecular Weight	216.23 g/mol	[1][2]
Appearance	Clear colorless to light yellow liquid	[3]
Boiling Point	279-281 °C (lit.)	[2]
Melting Point	-33 °C	[1]
Density	1.07 g/mL at 25 °C (lit.)	[2]
Refractive Index (n20/D)	1.462 (lit.)	[2]
Solubility	Soluble in organic solvents such as ethanol and acetone; insoluble in water.	[4]
Stability	Stable under normal temperatures and pressures. May form peroxides.	[1]

# **Synthesis of Diethyl Ethoxymethylenemalonate**

The most common and established method for the synthesis of **diethyl ethoxymethylenemalonate** involves the condensation of diethyl malonate with triethyl orthoformate, often in the presence of a catalyst such as zinc chloride and acetic anhydride.

# Experimental Protocol: Synthesis from Diethyl Malonate and Triethyl Orthoformate

This protocol is adapted from a well-established procedure.

#### Materials:

Diethyl malonate



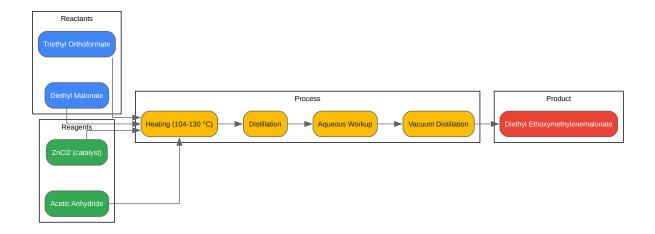
- · Triethyl orthoformate
- Acetic anhydride
- · Anhydrous zinc chloride
- Ether

#### Procedure:

- A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), acetic anhydride (2.0 moles), and a catalytic amount of anhydrous zinc chloride (0.5 g) is prepared in a suitable reaction flask equipped with a distillation apparatus.
- The reaction mixture is heated in an oil bath at a temperature of 104-113 °C for approximately 6.5 hours.
- Following the initial heating, the mixture is distilled through a short column for about 3.5 hours, with the pot temperature gradually increasing to 124 °C.
- The residue is then treated with an additional portion of triethyl orthoformate (1.0 mole) and acetic anhydride (2.0 moles), and the distillation is continued for another 3 hours with the pot temperature between 120-130 °C.
- After allowing the reaction mixture to stand at room temperature for 18 hours, the residue is diluted with ether and washed thoroughly with water.
- The organic layer is dried over magnesium sulfate.
- The product is purified by vacuum distillation to yield **diethyl ethoxymethylenemalonate**. A forerun containing mainly unreacted diethyl malonate is first collected, followed by the product at a boiling point of 109-111 °C at 0.9 mm Hg.[5]

#### Diagram 1: Synthesis of **Diethyl Ethoxymethylenemalonate**





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Caption: Workflow for the synthesis of DEEM.

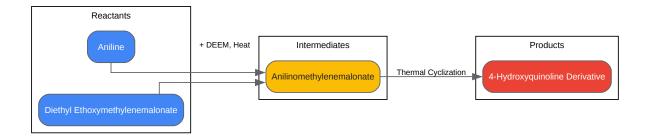
# **Key Reactions and Applications**

DEEM is a versatile intermediate due to its multiple reactive sites. It is most notably used in the Gould-Jacobs reaction for the synthesis of quinoline derivatives, which are precursors to a wide range of pharmaceuticals, including fluoroquinolone antibiotics.

### The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with DEEM, followed by a thermal cyclization to form a 4-hydroxyquinoline derivative.[6][7]

Diagram 2: Gould-Jacobs Reaction Mechanism





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Caption: The Gould-Jacobs reaction pathway.

## **Experimental Protocol: Gould-Jacobs Reaction**

This protocol describes a general procedure for the synthesis of a 4-hydroxyquinoline derivative using a conventional heating method.

#### Materials:

- Aniline (or a substituted aniline)
- Diethyl ethoxymethylenemalonate (DEEM)
- High-boiling solvent (e.g., diphenyl ether)
- Non-polar solvent for precipitation (e.g., hexane or petroleum ether)

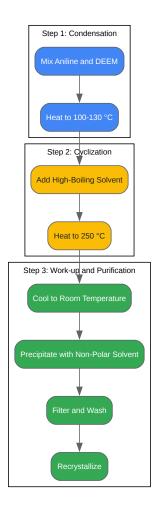
#### Procedure:

- Condensation: In a round-bottom flask, combine the aniline (1.0 equivalent) and **diethyl ethoxymethylenemalonate** (1.0-1.2 equivalents). Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.
- Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250 °C under a nitrogen atmosphere for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash it with the same non-polar solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).
   [6]

A microwave-assisted variation of this protocol can significantly reduce reaction times.[8]



Diagram 3: Experimental Workflow for the Gould-Jacobs Reaction



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Caption: Step-by-step workflow of the Gould-Jacobs reaction.

## **Spectral Data and Interpretation**

The structural elucidation of **diethyl ethoxymethylenemalonate** is confirmed through various spectroscopic techniques.

## <sup>1</sup>H NMR Spectroscopy

The ¹H NMR spectrum of DEEM provides characteristic signals for the ethoxy and methylene protons.

Table 2: <sup>1</sup>H NMR Spectral Data for **Diethyl Ethoxymethylenemalonate** 



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference(s)
7.62	S	1H	=CH	[5]
4.22	q, J = 7 Hz	2H	OCH <sub>2</sub> (of ethoxy group on the double bond)	[5]
4.19	q, J = 7 Hz	4H	OCH <sub>2</sub> (of the two ester ethyl groups)	[5]
1.37	t, J = 7 Hz	3H	CH₃ (of ethoxy group on the double bond)	[5]
1.30	t, J = 7 Hz	6H	CH₃ (of the two ester ethyl groups)	[5]

s = singlet, t = triplet, q = quartet

# <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum confirms the presence of the carbonyl, olefinic, and aliphatic carbons.

Table 3: 13C NMR Spectral Data for Diethyl Ethoxymethylenemalonate

Chemical Shift ( $\delta$ , ppm)	Assignment
~167	C=O (ester)
~145	=CH
~115	=C(COOEt) <sub>2</sub>
~72	OCH <sub>2</sub> (ethoxy)
~60	OCH <sub>2</sub> (ester)
~14	СНз



(Note: Approximate chemical shifts are provided based on typical values for similar functional groups. Specific literature values may vary slightly.)

## Infrared (IR) Spectroscopy

The IR spectrum of DEEM shows characteristic absorption bands for the functional groups present.

Table 4: IR Spectral Data for **Diethyl Ethoxymethylenemalonate** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Reference(s)
~1720-1740	Strong	C=O stretch (ester)	[9]
~1640	Medium	C=C stretch (alkene)	[9]
~1050-1150	Strong	C-O stretch (ether and ester)	[9]

## **Mass Spectrometry**

The mass spectrum of DEEM provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]<sup>+</sup> is observed at m/z 216.[1] Common fragmentation patterns involve the loss of ethoxy (•OCH<sub>2</sub>CH<sub>3</sub>) and ester (•COOCH<sub>2</sub>CH<sub>3</sub>) groups.

## Safety and Handling

**Diethyl ethoxymethylenemalonate** is a combustible liquid and should be handled with appropriate safety precautions. It is moderately toxic by ingestion and can cause skin and eye irritation.[3] It is recommended to handle DEEM in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

## Conclusion



**Diethyl ethoxymethylenemalonate** (CAS 87-13-8) is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules, particularly heterocyclic systems of medicinal importance. This guide has provided a detailed overview of its properties, synthesis, key reactions, and spectral characteristics, along with practical experimental protocols. A thorough understanding of this reagent's chemistry is invaluable for researchers and professionals aiming to develop novel pharmaceuticals and other functional organic materials.

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